

NMR spectroscopy for structural confirmation of clephedrone

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Compound of Interest

Compound Name: 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
CAS No.: 40587-06-2
Cat. No.: B6148232

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Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation of Clephedrone (4-CMC)

Mechanistic Rationale for Isomer Differentiation

The forensic identification of synthetic cathinones is frequently confounded by the rapid emergence of positional isomers. Clephedrone (4-chloromethcathinone, 4-CMC) is a halogenated cathinone derivative that acts as a potent monoamine transporter inhibitor^[1]. In routine forensic and toxicological screening, differentiating 4-CMC from its ortho- (2-CMC) and meta- (3-CMC) isomers using standard Gas Chromatography-Mass Spectrometry (GC-MS) is highly problematic. These isomers produce near-identical electron impact (EI) mass spectra and exhibit overlapping chromatographic retention times, which can lead to erroneous toxicity assessments^[1].

To overcome this analytical bottleneck, Nuclear Magnetic Resonance (NMR) spectroscopy is deployed as the definitive technique for structural elucidation. The causality behind selecting ¹H NMR lies in its ability to directly probe the symmetry of the aromatic ring. Because the

chlorine atom in 4-CMC is positioned at the para carbon, the molecule possesses a symmetric plane through the aromatic ring, resulting in a distinct AA'BB' spin system[2]. This produces a highly recognizable pair of doublets in the downfield region, instantly distinguishing it from the complex, asymmetric multiplet patterns generated by 2-CMC and 3-CMC[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in legal and drug development contexts, the NMR workflow must operate as a self-validating system. The following protocol integrates internal referencing and strict quality control checkpoints to guarantee artifact-free data.

Step 1: Matrix Dissolution and Solvent Selection

- **Causality:** 4-CMC is predominantly seized and synthesized as a hydrochloride (HCl) salt[3]. Dimethyl sulfoxide-d 6(DMSO-d 6) is selected over protic solvents (like D 2O or CD 3OD) because it prevents rapid deuterium exchange at the amine group. This preserves the critical NH 2+protons, allowing them to be observed and integrated, which is vital for confirming the salt form of the drug.
- **Procedure:** Accurately weigh 10.0 ± 0.5 mg of the homogenized seized material. Dissolve the powder in 0.6 mL of 99.9% DMSO-d 6.
- **Validation Checkpoint:** Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference (set to exactly 0.00 ppm). For quantitative purity determination (qNMR), add a precisely weighed amount of a certified internal standard, such as dimethylfumarate, prior to dissolution[3].

Step 2: Instrument Calibration and Shimming

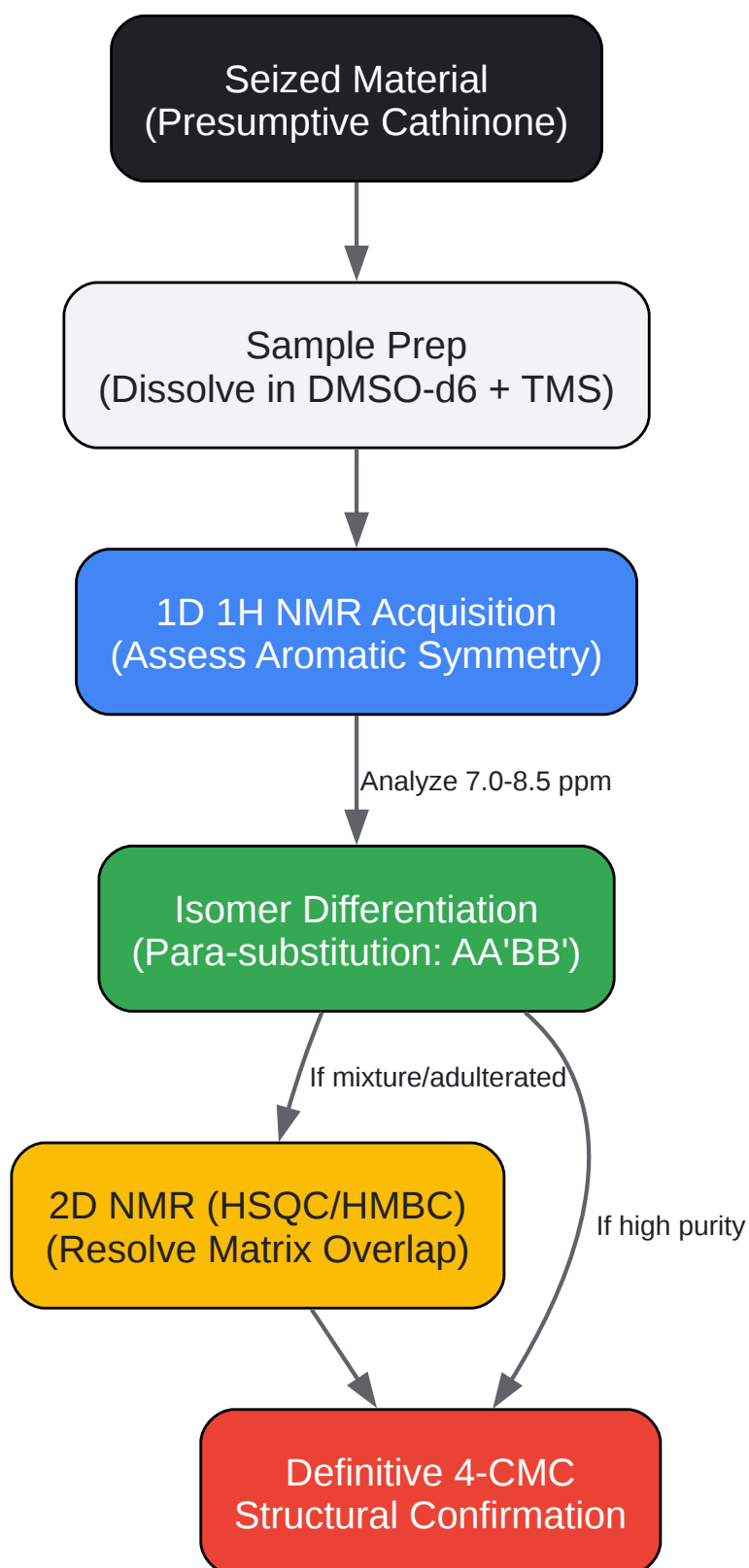
- **Causality:** High magnetic field homogeneity is non-negotiable for resolving the fine J - coupling constants (typically ~ 8.5 Hz) of the aromatic AA'BB' system.
- **Procedure:** Transfer the solution to a standard 5 mm NMR tube. Insert into an NMR spectrometer operating at a minimum of 400 MHz (1 H frequency). Lock the instrument onto the deuterium frequency of the DMSO-d 6solvent. Perform automated or manual gradient shimming.

- Validation Checkpoint: Measure the full width at half maximum (FWHM) of the TMS peak. The system is only validated for acquisition if the FWHM is ≤ 1.0 Hz.

Step 3: Data Acquisition Parameters

- ^1H NMR: Acquire 16–32 scans with a spectral width of 12 ppm. Utilize a relaxation delay (D1) of at least 5 seconds ($>5 \times T_1$) to ensure complete longitudinal relaxation, which is critical for accurate proton integration.
- ^{13}C NMR: Acquire 512–1024 scans with broadband proton decoupling (e.g., WALTZ-16 sequence) to map the carbon backbone.

Workflow Visualization



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Fig 1. Self-validating NMR workflow for the structural confirmation of 4-CMC.

Structural Elucidation & Quantitative Data Synthesis

The definitive confirmation of 4-CMC is achieved by correlating the acquired spectral data against validated reference monographs, such as those provided by [3\[3\]](#).

The defining diagnostic feature is the aromatic region. The para-substitution yields two doublets integrating to two protons each, located at approximately 8.05 ppm and 7.70 ppm. The aliphatic region confirms the methcathinone backbone: a methine quartet (~5.15 ppm) coupled to an alpha-methyl doublet (~1.45 ppm), alongside a sharp singlet for the N-methyl group (~2.60 ppm).

Table 1: ¹H NMR Quantitative Data Summary for 4-CMC HCl (DMSO-d₆, 400 MHz)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Amine (NH 2+)	9.20 – 9.50	Broad singlet	N/A	2H
Aromatic (H-2, H-6)	~8.05	Doublet (AA'BB')	~8.5	2H
Aromatic (H-3, H-5)	~7.70	Doublet (AA'BB')	~8.5	2H
Alpha-CH	~5.15	Quartet	~7.2	1H
N-CH 3	~2.60	Singlet	N/A	3H
Alpha-CH 3	~1.45	Doublet	~7.2	3H

Table 2: ¹³C NMR Quantitative Data Summary for 4-CMC HCl (DMSO-d₆, 100 MHz)

Carbon Assignment	Chemical Shift (δ , ppm)	Carbon Type	Diagnostic Significance
Carbonyl (C=O)	~196.0	Quaternary (C)	Confirms the β -keto structure
Aromatic (C-4, C-Cl)	~139.5	Quaternary (C)	Confirms halogen attachment point
Aromatic (C-1, ipso)	~132.0	Quaternary (C)	Ring attachment to carbonyl
Aromatic (C-2, C-6)	~130.5	Methine (CH)	Symmetric ring carbons
Aromatic (C-3, C-5)	~129.0	Methine (CH)	Symmetric ring carbons
Alpha-CH	~58.5	Methine (CH)	Chiral center backbone
N-CH ₃	~30.0	Methyl (CH ₃)	Secondary amine substituent
Alpha-CH ₃	~16.0	Methyl (CH ₃)	Alkyl chain terminus

If the sample contains adulterants or presents an ambiguous matrix, 2D NMR techniques (such as HSQC and HMBC) must be deployed to trace the exact scalar couplings. For instance, HMBC will correlate the N-methyl protons to the alpha-carbon, ensuring that the substituents are physically connected to the same structural framework, thereby preventing false positive identifications in complex forensic mixtures[4].

References


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